molecular formula C3H4N2O2 B1266727 5-Aminoisoxazol-3(2H)-one CAS No. 822-63-9

5-Aminoisoxazol-3(2H)-one

Cat. No. B1266727
CAS RN: 822-63-9
M. Wt: 100.08 g/mol
InChI Key: SBAQXOKGHJGIGF-UHFFFAOYSA-N
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Description

“5-Aminoisoxazol-3(2H)-one” is a heterocyclic organic compound with the molecular formula C3H4N2O2 . It is commonly found in many commercially available drugs .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of “5-Aminoisoxazol-3(2H)-one” consists of a five-membered heterocyclic moiety . The average mass is 100.076 Da and the monoisotopic mass is 100.027275 Da .


Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .


Physical And Chemical Properties Analysis

The density of “5-Aminoisoxazol-3(2H)-one” is 1.4±0.1 g/cm3 . It has 4 H bond acceptors and 3 H bond donors . The polar surface area is 64 Å2 and the molar volume is 71.1±3.0 cm3 .

Scientific Research Applications

Antimicrobial Agents

5-Aminoisoxazol-3(2H)-one has been used in the synthesis of new anthracene derivatives, which have shown promising results as antimicrobial agents . These compounds have been tested against Gram-negative (Escherichia coli) and Gram-positive (Bacillus cereus) bacterial strains, and have exhibited significant activity .

Inhibitors of Bacterial DNA Gyrase

The anthracene derivatives synthesized using 5-Aminoisoxazol-3(2H)-one have also been found to be promising inhibitors of bacterial DNA gyrase . DNA gyrase is an essential enzyme involved in DNA replication, and inhibiting this enzyme is a common strategy for developing new antibacterial drugs .

Drug Design and Discovery

The compounds derived from 5-Aminoisoxazol-3(2H)-one have been subjected to in silico molecular docking studies . These studies help in understanding the interactions between the drug molecules and their target proteins, thereby aiding in the design and discovery of new drugs .

ADMET Predictions

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions have been carried out for the compounds derived from 5-Aminoisoxazol-3(2H)-one . These predictions provide valuable insights into the pharmacokinetics, safety, and drug-likeness profile of these compounds .

Synthesis of Broad-Spectrum Antibiotics

5-Aminoisoxazol-3(2H)-one is an intermediate in the production of broad-spectrum antibiotics such as Novobiocin . Novobiocin is a potent antibiotic used to treat a variety of bacterial infections .

Production of Sulfonamide Drugs

5-Aminoisoxazol-3(2H)-one is used in the production of sulfonamide drugs . Sulfonamides are a group of drugs used to treat bacterial infections. They work by inhibiting the growth of bacteria in the body .

Mechanism of Action

Future Directions

In the field of drug discovery, it is always imperative to develop alternate metal-free synthetic routes . This review article highlights a comprehensive overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

properties

IUPAC Name

5-amino-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c4-2-1-3(6)5-7-2/h1H,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAQXOKGHJGIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ONC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289073
Record name 5-Amino-1,2-oxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

822-63-9
Record name 822-63-9
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Record name 5-Amino-1,2-oxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2,3-dihydro-1,2-oxazol-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5-Aminoisoxazol-3(2H)-one in synthesizing isoxazolopyridines?

A: The research demonstrates that 5-Aminoisoxazol-3(2H)-one acts as a precursor in the synthesis of 4,6-dimethyl-isoxazolo[5,4-b]pyridin-3(2H)-one (VIa) []. This reaction occurs through condensation with acetylacetone, highlighting the compound's utility in constructing the isoxazolo[5,4-b]pyridine scaffold.

Q2: Are there other synthetic routes to isoxazolopyridines using 5-Aminoisoxazol-3(2H)-one?

A: The provided research focuses solely on the reaction with acetylacetone []. Exploring the reactivity of 5-Aminoisoxazol-3(2H)-one with other diketones or related compounds could potentially yield a broader range of isoxazolopyridine derivatives. Further research is necessary to investigate these possibilities.

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